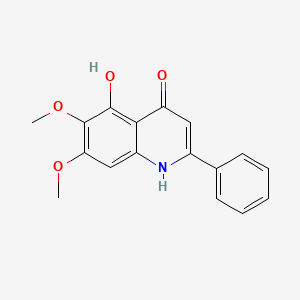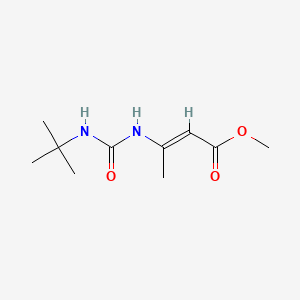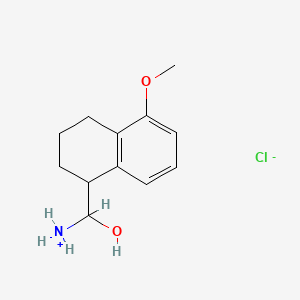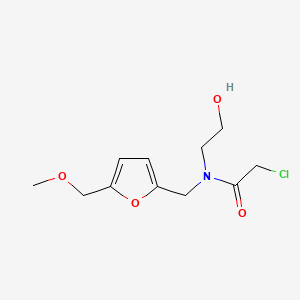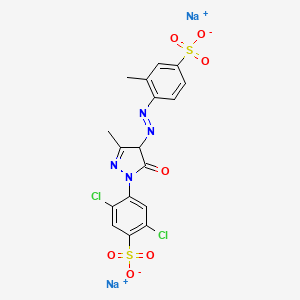![molecular formula C19H32N2O2 B13774912 [2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate CAS No. 73713-53-8](/img/structure/B13774912.png)
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique molecular structure, which includes an aminobenzoate moiety and an octan-2-ylamino group. It is often used in experimental and research settings due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Aminobenzoate Moiety: This step involves the reaction of 4-aminobenzoic acid with an appropriate alcohol under acidic conditions to form the ester.
Introduction of the Octan-2-ylamino Group: The ester is then reacted with an octan-2-ylamine in the presence of a suitable catalyst to introduce the octan-2-ylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: The products vary based on the nucleophile used, but common products include substituted benzoates.
Scientific Research Applications
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[2-methyl-1-(piperidin-4-yl)propan-2-ol]: Similar in structure but with a piperidinyl group instead of an octan-2-ylamino group.
[2-methyl-1-(hexan-2-ylamino)propan-2-yl] 4-aminobenzoate: Similar but with a hexan-2-ylamino group.
Uniqueness
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer alkyl chain (octan-2-ylamino) compared to similar compounds may result in different solubility, reactivity, and biological activity profiles.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73713-53-8 |
|---|---|
Molecular Formula |
C19H32N2O2 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
[2-methyl-1-(octan-2-ylamino)propan-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C19H32N2O2/c1-5-6-7-8-9-15(2)21-14-19(3,4)23-18(22)16-10-12-17(20)13-11-16/h10-13,15,21H,5-9,14,20H2,1-4H3 |
InChI Key |
XLLDVDLJZBMTND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)NCC(C)(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



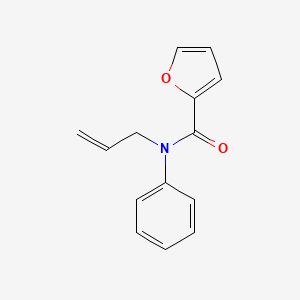
![(5R,6S)-6-[(1S,2R,5S,7R,8R,10S,11S,14R,15S)-8-methoxy-2,15-dimethyl-14-pentacyclo[8.7.0.02,7.05,7.011,15]heptadecanyl]heptane-1,5-diol](/img/structure/B13774845.png)

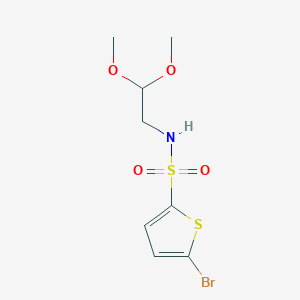
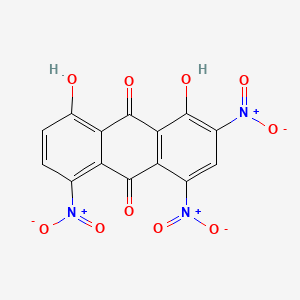

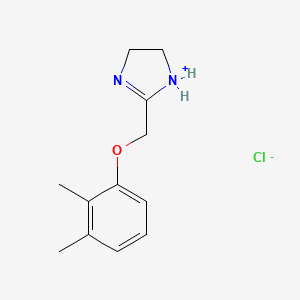
![beta-Alanine, N-[3-(triethoxysilyl)propyl]-](/img/structure/B13774888.png)
